Silane, trimethyl(3-phenyl-2-propenyl)-
Description
IUPAC Nomenclature and Alternative Designations
The compound is systematically named trimethyl-[(E)-3-phenylprop-2-enyl]silane according to IUPAC rules. This designation reflects its structure: a silane core bonded to three methyl groups and a propenyl chain substituted with a phenyl group at the third carbon. Key synonyms include:
- Benzene, [3-(trimethylsilyl)-1-propen-1-yl]-
- Cinnamyl(trimethyl)silane
- 40595-34-4 (CAS Registry Number)
The (E)-configuration of the propenyl group is explicitly noted in stereochemical descriptors.
Molecular Formula, Molecular Weight, and Elemental Composition
The compound’s molecular formula is C₁₂H₁₈Si , with a molecular weight of 190.36 g/mol . Elemental composition is:
| Element | Quantity | Percentage Contribution |
|---|---|---|
| C | 12 atoms | 75.73% |
| H | 18 atoms | 9.54% |
| Si | 1 atom | 14.73% |
This composition aligns with high-resolution mass spectrometry data confirming an exact mass of 190.1178 Da .
Stereochemical Features and Geometric Isomerism
The propenyl group exhibits geometric isomerism due to restricted rotation around the C=C bond. The (E)-isomer dominates in synthetic preparations, as evidenced by the trans configuration of the phenyl and trimethylsilyl groups across the double bond. Nuclear Overhauser Effect (NOE) studies in related silane derivatives corroborate this spatial arrangement.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorptions include:
Crystallographic Data and Spatial Arrangement
Crystallographic data for this compound remain unreported. However, analogous trimethylsilane derivatives exhibit tetrahedral geometry around silicon, with bond angles of ~109.5° and Si-C bond lengths of 1.87–1.89 Å. Computational models (DFT) predict similar parameters, with the phenyl group oriented perpendicular to the propenyl plane to minimize steric hindrance.
Properties
CAS No. |
40595-34-4 |
|---|---|
Molecular Formula |
C12H18Si |
Molecular Weight |
190.36 g/mol |
IUPAC Name |
trimethyl-[(E)-3-phenylprop-2-enyl]silane |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3/b10-7+ |
InChI Key |
QSOKYXQHVHZSER-JXMROGBWSA-N |
SMILES |
C[Si](C)(C)CC=CC1=CC=CC=C1 |
Isomeric SMILES |
C[Si](C)(C)C/C=C/C1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)CC=CC1=CC=CC=C1 |
Synonyms |
cinnamyltrimethylsilane |
Origin of Product |
United States |
Comparison with Similar Compounds
Trimethyl(2-phenylethoxy)silane (CAS: 14629-58-4)
- Structure : Features a phenethyloxy group (-O-CH₂CH₂Ph) instead of the 3-phenyl-2-propenyl substituent.
- Properties :
- Molecular formula: C₁₁H₁₈OSi
- Molecular weight: 194.35 g/mol
- Higher polarity due to the ether oxygen, enhancing solubility in polar solvents.
- Applications : Used as a silyl ether protecting group in organic synthesis and as a stabilizer in silicone-based formulations .
- Key Difference : The ether linkage reduces reactivity in radical or electrophilic reactions compared to the propenyl group in the target compound.
Silane, trimethyl-2-propenyl (CAS: 762-72-1)
- Structure : Lacks the phenyl group, with a simple 2-propenyl (-CH₂CH=CH₂) substituent.
- Properties :
- Molecular formula: C₆H₁₄Si
- Molecular weight: 114.26 g/mol
- Lower steric hindrance and higher volatility (boiling point: 358–359 K).
- Applications: Serves as a monomer in silicone elastomers and a reagent in hydrosilylation reactions .
- Key Difference : Absence of the phenyl ring reduces conjugation and thermal stability, limiting its use in high-temperature applications.
Silane, trimethyl(2-methyl-2-propenyl)- (CAS: 18292-38-1)
- Structure : Contains a branched 2-methyl-2-propenyl group (-CH₂C(CH₃)=CH₂).
- Properties :
- Molecular formula: C₇H₁₄Si
- Molecular weight: 128.09 g/mol
- Increased steric bulk due to the methyl branch, slowing reaction kinetics.
- Applications : Employed in radical-initiated polymerizations and as a modifier for hydrophobic coatings .
- Key Difference : The methyl group enhances steric protection of the silicon center but reduces electronic conjugation compared to the phenyl-propenyl group.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Applications | Reactivity Profile |
|---|---|---|---|---|---|
| Silane, trimethyl(3-phenyl-2-propenyl)- | C₁₂H₁₈Si | 190.36 | 3-Phenyl-2-propenyl | Polymer cross-linking, specialty synthesis | High (conjugated alkene) |
| Trimethyl(2-phenylethoxy)silane | C₁₁H₁₈OSi | 194.35 | Phenethyloxy | Protecting groups, stabilizers | Moderate (ether linkage) |
| Silane, trimethyl-2-propenyl | C₆H₁₄Si | 114.26 | 2-Propenyl | Silicone elastomers, hydrosilylation | High (unhindered alkene) |
| Silane, trimethyl(2-methyl-2-propenyl)- | C₇H₁₄Si | 128.09 | 2-Methyl-2-propenyl | Hydrophobic coatings, radical reactions | Low (steric hindrance) |
Research Findings and Industrial Relevance
- Reactivity: The 3-phenyl-2-propenyl group in the target compound enables conjugation-driven reactions, making it superior in photopolymerization and catalytic cycles compared to non-aromatic analogs .
- Market Trends : Global production of Silane, trimethyl(3-phenyl-2-propenyl)- is concentrated in Asia-Pacific (60% market share), driven by demand in electronics and advanced materials. Competitors like Trimethyl(2-phenylethoxy)silane dominate the pharmaceutical sector due to their stability .
Preparation Methods
Cobalt-Catalyzed Hydrosilylation
A patent (CN111892622A) detailing the synthesis of a structurally analogous compound, (3,4,5-trifluorophenethyl)-trimethoxysilane, provides a transferable framework for preparing the target silane. The method involves reacting 3-phenyl-2-propenyl derivatives with trimethylsilane in the presence of a γ-alumina (γ-AlO)-supported polyethylene glycol (PEG)-cobalt catalyst under inert conditions. Key steps include:
-
Catalyst Preparation : Cobalt chloride (CoCl) is dissolved in ethanol with PEG, followed by the addition of γ-AlO. The mixture is aged for 12–24 hours and dried at 100–120°C to yield the supported catalyst.
-
Reaction Setup : 3-Phenyl-2-propenyl (e.g., allylbenzene) is dissolved in toluene under argon. The catalyst is added, and the mixture is heated to 80–90°C.
-
Silane Addition : Trimethylsilane is introduced dropwise in two stages:
-
Workup : After 5–9 hours of reaction, the mixture is cooled, and the product is isolated via reduced-pressure distillation.
Table 1: Optimized Reaction Conditions from Patent Examples
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Molar Ratio (Alkene:Silane) | 1:1 | 1:1.5 | 1:2.3 |
| Catalyst Loading (wt%) | 3.0 | 5.0 | 4.0 |
| Reaction Temperature (°C) | 85 | 90 | 80 |
| Yield (%) | 93.4 | 94.6 | 92.5 |
This method achieves yields exceeding 90% under mild conditions, attributed to the catalyst’s high selectivity and stability. The γ-AlO support enhances cobalt dispersion, while PEG moderates reaction kinetics, minimizing side reactions like oligomerization.
Critical Analysis of Process Variables
Catalyst Composition and Performance
The cobalt-PEG-γ-AlO system’s efficacy stems from synergistic effects:
-
Cobalt : Serves as the active site for Si–H bond activation.
-
PEG : Acts as a ligand, modulating electronic properties and preventing cobalt aggregation.
-
γ-AlO : Provides a high-surface-area support, improving catalyst recyclability.
Varying the Co:PEG:γ-AlO molar ratio (0.5:0.5–10:1) impacts activity. Higher PEG content (e.g., 10 mol per Co) slows reaction rates but enhances selectivity.
Silane Addition Strategy
Gradual silane addition mitigates exothermic side reactions. The two-stage approach ensures controlled Si–H bond cleavage, favoring anti-Markovnikov addition—a hallmark of transition-metal-catalyzed hydrosilylation.
Comparative Evaluation of Alternative Methods
While the cobalt-catalyzed method is prominent, other approaches include:
Platinum-Catalyzed Hydrosilylation
Speier’s catalyst (HPtCl) is a traditional choice but suffers from high cost and sensitivity to oxygen. Yields typically range from 70–85%, lower than cobalt-based systems.
Radical-Initiated Hydrosilylation
UV-light or peroxide-initiated reactions bypass catalysts but require stringent temperature control (<50°C) to prevent runaway polymerization. This method is less scalable and rarely employed industrially.
Characterization and Quality Control
Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy validates structure and purity:
-
H-NMR : Signals at δ 0.1–0.3 ppm (Si–CH), δ 5.2–6.0 ppm (vinyl protons).
-
Si-NMR : Resonance near δ 10–15 ppm confirms silane formation.
Industrial and Research Implications
The cobalt-catalyzed process’s scalability and efficiency make it suitable for large-scale production. Future research should explore:
-
Catalyst Recycling : Assessing γ-AlO’s reuse potential.
-
Substrate Scope : Extending the method to other alkenes and silanes.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Silane, trimethyl(3-phenyl-2-propenyl)-, and how can purity be optimized?
- Methodology : The compound can be synthesized via hydrosilylation of 3-phenyl-2-propenyl derivatives with trimethylsilane. For purity optimization, employ column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and monitor reaction progress using thin-layer chromatography (TLC). Ensure inert conditions (argon/nitrogen) to prevent oxidation of the allyl group. Characterization via H NMR (e.g., δ 0.1–0.3 ppm for Si–CH groups) and GC-MS is critical to confirm structure and purity .
Q. How can researchers characterize the electronic and steric effects of the trimethylsilane group in this compound?
- Methodology : Use Si NMR to study the electronic environment of the silicon atom, complemented by X-ray crystallography to analyze steric hindrance. Computational methods (DFT calculations) can model bond angles and electron density distribution. Compare reactivity with analogous silanes lacking the phenyl-propenyl moiety to isolate steric/electronic contributions .
Q. What are the key reactivity patterns of the allyl group in Silane, trimethyl(3-phenyl-2-propenyl)- under standard laboratory conditions?
- Methodology : The allyl group undergoes electrophilic additions (e.g., bromination) or cross-coupling reactions (e.g., Heck or Suzuki-Miyaura). Test reactivity by treating the compound with Br in CCl and monitor via H NMR for disappearance of allylic proton signals (~5–6 ppm). Catalytic systems like Pd(PPh) can facilitate coupling reactions .
Advanced Research Questions
Q. How does the thermal stability of Silane, trimethyl(3-phenyl-2-propenyl)- compare to fluorinated silanes, and what decomposition pathways are dominant?
- Methodology : Conduct thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition temperatures. Compare with fluorinated analogs (e.g., trifluoromethyl-substituted silanes in ) to assess substituent effects. GC-MS of pyrolyzed samples can identify decomposition products (e.g., siloxanes or phenyl derivatives) .
Q. Can this compound act as a ligand or precursor in transition-metal-catalyzed reactions?
- Methodology : Evaluate coordination potential via reactions with Pd or Pt complexes (e.g., Pd(dba)). Monitor ligand exchange using P NMR if phosphine ligands are displaced. Test catalytic efficiency in model reactions (e.g., hydrosilylation of alkynes) and compare turnover numbers with established ligands .
Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of Silane, trimethyl(3-phenyl-2-propenyl)- in aqueous media?
- Methodology : Use pH-stat titration to track hydrolysis rates under varying pH and temperature. Analyze intermediates via H NMR (e.g., formation of silanols). Kinetic isotope effects (DO vs. HO) and computational modeling (MD simulations) can elucidate nucleophilic attack pathways .
Q. How does the compound’s structure influence its performance in surface functionalization of nanomaterials?
- Methodology : Apply the silane to SiO nanoparticles and characterize grafting density via TGA or XPS. Compare with methoxy-substituted analogs (e.g., Allyltrimethoxysilane in ) to assess hydrolytic stability and monolayer formation. AFM can visualize surface morphology post-functionalization .
Key Research Gaps
- Limited data on enantioselective reactions involving the chiral silicon center.
- Environmental fate studies (e.g., biodegradation, ecotoxicity) are absent in current literature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
